

In Vitro & In Vivo Biological Data

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Compound Focus: PRT-060318

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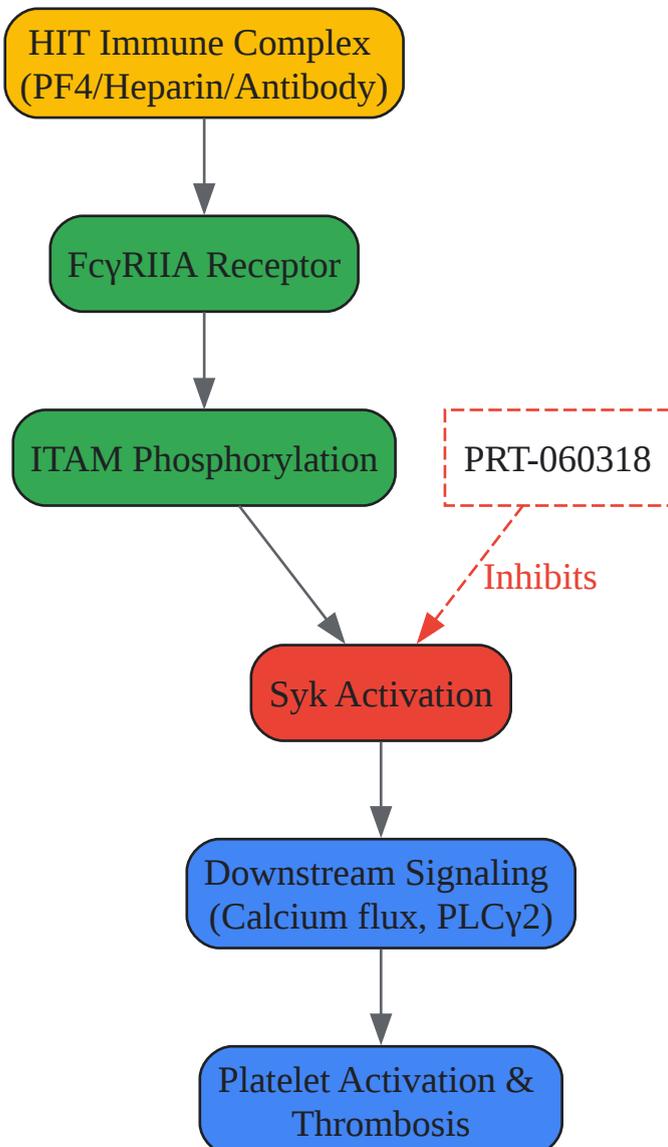
PRT-060318 has been characterized extensively in preclinical models. The following table summarizes key experimental findings.

Assay Type	Model/Cell Line	Key Finding	Reference
Kinase Specificity	Panel of 270 kinases	At 50 nM, inhibits Syk by 92%; other kinases retain >70% activity.	[1] [2]
Platelet Aggregation	Human Platelet-Rich Plasma (PRP)	Completely inhibits HIT immune complex-induced aggregation. IC ₅₀ = 2.5 µM for convulxin (GPVI agonist)-induced aggregation. No inhibition of ADP or thrombin-induced aggregation.	[3] [4] [5]
B-cell Malignancies	Chronic Lymphocytic Leukemia (CLL) cells	Antagonizes B-cell receptor (BCR)-mediated survival; inhibits Syk and ERK phosphorylation; reduces chemokine secretion (CCL3, CCL4) and cell migration.	[5] [6] [1]
In Vivo Efficacy	Transgenic HIT mouse model	Oral administration (30 mg/kg, twice daily) prevents antibody/heparin-induced thrombocytopenia and thrombosis.	[3] [4] [6]
In Vivo Efficacy	Rabbit and pig thrombosis models	Intravenous infusion inhibits arterial thrombosis without prolonging bleeding time.	[5]

Mechanism of Action & Signaling Pathway

PRT-060318 acts as an ATP-competitive inhibitor that blocks Syk kinase activity [7]. In conditions like HIT, antibodies form complexes with Platelet Factor 4 (PF4) and heparin. These immune complexes cluster and activate the platelet receptor **FcγRIIA**, which contains an **ITAM** (Immunoreceptor Tyrosine-based Activation Motif) domain in its cytoplasmic tail. ITAM phosphorylation creates a docking site for **Syk**. Once recruited and activated, Syk initiates a robust downstream signaling cascade that leads to platelet activation, aggregation, and procoagulant activity, causing both thrombocytopenia and thrombosis [3] [4]. By inhibiting Syk at the apex of this cascade, **PRT-060318** prevents the pathological platelet activation in HIT.

Below is a diagram illustrating this core signaling pathway and the point of inhibition by **PRT-060318**.



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Key Experimental Protocols

For researchers, here are detailed methodologies for key experiments using **PRT-060318**.

Platelet Aggregation Assay (HIT model)

This protocol tests the ability of **PRT-060318** to prevent platelet aggregation induced by HIT immune complexes *in vitro* [4] [1].

- **Prepare HIT Immune Complexes:** Mix recombinant human PF4 and heparin at a 1.5:1 molar ratio. Incubate at 37°C for 1 hour to form ultralarge complexes.
- **Prepare Platelet-Rich Plasma (PRP):** Obtain PRP from healthy human donors.
- **Pre-incubation:** Add 5 µL of the heparin-PF4 complex (containing 5 µg PF4) to PRP. Incubate with **PRT-060318** (e.g., 0-3 µM) for 15 minutes at 37°C with stirring.
- **Initiate Aggregation:** Add the HIT-like monoclonal antibody KKO to a final concentration of 80 µg/mL.
- **Measurement:** Record the final percentage of aggregation using a platelet aggregometer.

Serotonin Release Assay (SRA)

The SRA is a gold-standard functional test for HIT antibodies, and this protocol details its use in evaluating Syk inhibition [4] [1].

- **Platelet Preparation:** Wash human platelets and load them with ¹⁴C-serotonin.
- **Inhibition:** Incubate the loaded platelets with **PRT-060318** (e.g., 1.0 µM).
- **Activation:** Add patient-derived HIT sera along with a low (0.1 IU/mL) and a high (100 IU/mL) concentration of heparin. Incubate for 1 hour at room temperature.
- **Measurement:** Centrifuge the samples to pellet the platelets. Measure the radioactivity of ¹⁴C-serotonin in the supernatant by scintillation counting.
- **Interpretation:** A positive result is indicated by >20% serotonin release with low heparin and <20% release with high heparin. Effective Syk inhibition should abolish this release pattern.

In Vivo HIT Mouse Model

This protocol evaluates the efficacy of **PRT-060318** in a live animal model of HIT [3] [6].

- **Animal Model:** Use transgenic mice that express human FcγRIIA and PF4.
- **Induce HIT:** On day 0, inject mice intraperitoneally (IP) with the HIT-like antibody KKO (20 mg/kg).
- **Administer Inhibitor:** From days 1 to 7, treat the experimental group orally with **PRT-060318** (30 mg/kg) twice daily via gavage. The control group receives vehicle only.
- **Heparin Challenge:** Administer heparin (1600 U/kg) subcutaneously once daily to trigger the HIT response.
- **Monitoring:** Collect blood daily to monitor platelet counts. A Hemavet analyzer or similar system is used.
- **Thrombosis Assessment:** Use imaging techniques (e.g., infusion of fluorescently labeled platelets) to quantify thrombosis in organs like the lungs after sacrifice.

Research Applications & Context

Beyond HIT, **PRT-060318** is a valuable tool compound in basic research for elucidating Syk's role in various pathways.

- **Syk in GP1b-IX-V Signaling:** A 2017 study used **PRT-060318** and another Syk inhibitor (OXSI-2) to demonstrate that Syk **kinase activity is dispensable** for platelet activation signaling through the GP1b-IX-V receptor (the von Willebrand factor receptor), even though Syk itself becomes phosphorylated. This highlights the specificity of **PRT-060318** and clarified a conflicting area in platelet biology [7].
- **B-cell Malignancies and Autoimmunity:** Research on Chronic Lymphocytic Leukemia (CLL) cells shows that **PRT-060318** inhibits B-cell receptor (BCR)-mediated survival, chemokine secretion, and cell migration, supporting the therapeutic investigation of Syk inhibitors in B-cell cancers and autoimmune disorders [5] [1].

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